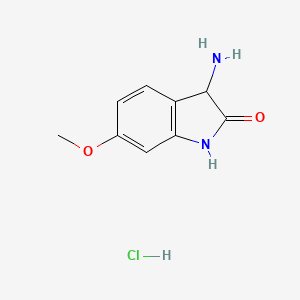
3-(3-Bromophenyl)-2'-cyanopropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromophenyl)-2'-cyanopropiophenone, also known as 3-BP2CP, is an organic compound that has been studied extensively in the scientific research community due to its potential applications in drug development and laboratory experimentation. This compound has a variety of properties that make it an attractive option for a number of scientific research applications, including its high solubility in organic solvents, its stability in a variety of pH conditions, and its low toxicity.
科学的研究の応用
3-(3-Bromophenyl)-2'-cyanopropiophenone has been studied extensively due to its potential applications in drug development and laboratory experimentation. In particular, this compound has been studied for its potential as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme in the metabolism of folate, and inhibition of DHFR could potentially be used to treat a variety of diseases. Additionally, this compound has also been studied for its potential as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE could potentially be used to treat Alzheimer’s disease.
作用機序
The mechanism of action of 3-(3-Bromophenyl)-2'-cyanopropiophenone is not fully understood, but it is believed to involve the inhibition of the enzymes DHFR and AChE. In the case of DHFR, this compound is believed to bind to the enzyme and prevent it from catalyzing the reduction of folate. In the case of AChE, this compound is believed to bind to the enzyme and prevent it from catalyzing the breakdown of acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied, but it is believed that the compound could potentially be used to treat a variety of diseases. In particular, inhibition of DHFR could potentially be used to treat certain forms of cancer, while inhibition of AChE could potentially be used to treat Alzheimer’s disease. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, and it has been shown to have some anti-inflammatory activity in animal models.
実験室実験の利点と制限
The main advantage of 3-(3-Bromophenyl)-2'-cyanopropiophenone for laboratory experiments is its high solubility in organic solvents, which makes it easy to work with in the lab. Additionally, this compound is stable in a variety of pH conditions, which makes it suitable for a wide range of experiments. However, this compound is also toxic, and it should be handled with care in the laboratory.
将来の方向性
There are a number of potential future directions for research on 3-(3-Bromophenyl)-2'-cyanopropiophenone. First, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in drug development. Additionally, further research could be conducted to explore the potential of this compound as an anti-inflammatory agent. Finally, further research could be conducted to explore the potential of this compound as a tool for laboratory experimentation, such as in the development of new drugs or in the study of biochemical and physiological processes.
合成法
3-(3-Bromophenyl)-2'-cyanopropiophenone can be synthesized via a two-step process that involves the reaction of 3-bromophenol with 2-cyanopropiophenone. In the first step, 3-bromophenol is reacted with sodium hydroxide to form a sodium salt of 3-bromophenol. This reaction is conducted in a basic solution at room temperature. In the second step, the sodium salt is reacted with 2-cyanopropiophenone in a basic solution at room temperature. This reaction yields this compound as the final product.
特性
IUPAC Name |
2-[3-(3-bromophenyl)propanoyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-14-6-3-4-12(10-14)8-9-16(19)15-7-2-1-5-13(15)11-18/h1-7,10H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDAIUSXIVCARN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801251638 |
Source


|
| Record name | 2-[3-(3-Bromophenyl)-1-oxopropyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898782-09-7 |
Source


|
| Record name | 2-[3-(3-Bromophenyl)-1-oxopropyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(3-Bromophenyl)-1-oxopropyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B1373629.png)
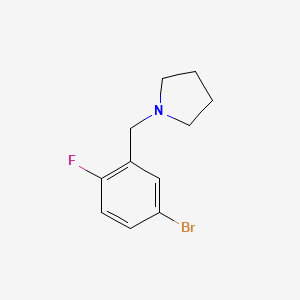

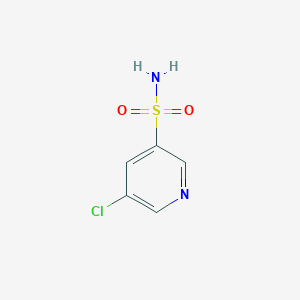
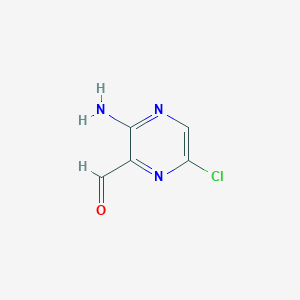
![1-[2-(Aminomethyl)butyl]-3-bromobenzene](/img/structure/B1373634.png)
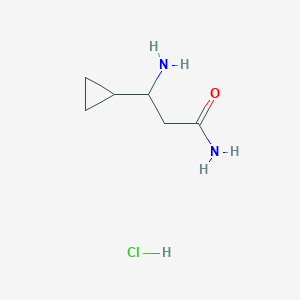

![3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1373639.png)
![Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1373640.png)

